7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
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Overview
Description
7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is a dideoxynucleoside compound primarily used in DNA synthesis and sequencing reactions . This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which makes it a valuable tool in molecular biology and genetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine involves multiple steps, starting from the appropriate nucleoside precursor. The iodination at the 7-position is typically achieved using iodine or iodinating agents under controlled conditions. The removal of hydroxyl groups at the 2’ and 3’ positions is accomplished through deoxygenation reactions, often using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is employed in DNA sequencing and synthesis, enabling the study of genetic material and the development of new sequencing technologies.
Medicine: Research into antiviral and anticancer therapies often utilizes this compound due to its ability to interfere with DNA replication.
Industry: It is used in the production of diagnostic reagents and kits for genetic testing and research.
Mechanism of Action
The mechanism of action of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine involves its incorporation into DNA strands during synthesis. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of DNA polymerases and a valuable tool in sequencing and therapeutic applications .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Another dideoxynucleoside used in DNA synthesis and sequencing.
2’,3’-Dideoxycytidine: Known for its antiviral properties and use in HIV treatment.
2’,3’-Dideoxyuridine: Utilized in genetic research and antiviral studies.
Uniqueness: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is unique due to the presence of the iodine atom at the 7-position, which allows for specific chemical modifications and applications. This structural feature distinguishes it from other dideoxynucleosides and enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOBXXCZQLWLF-CAHLUQPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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